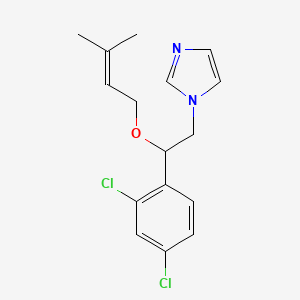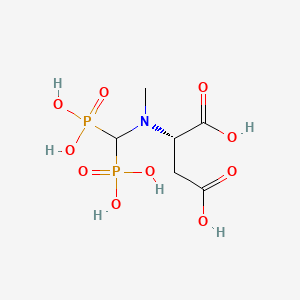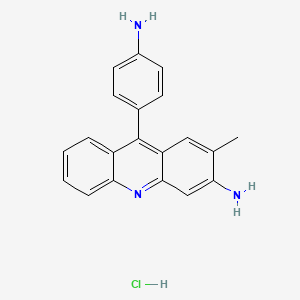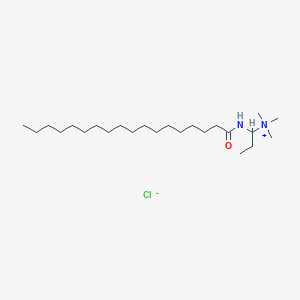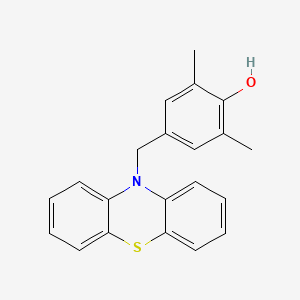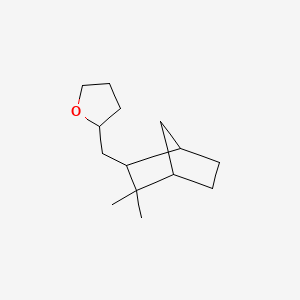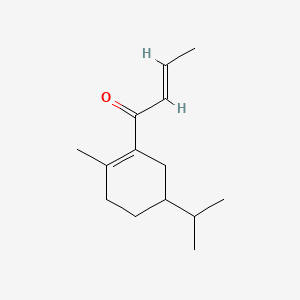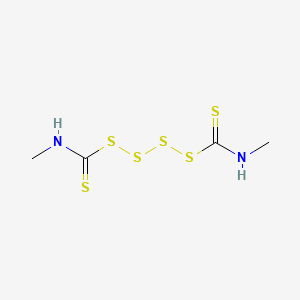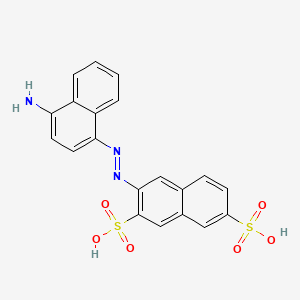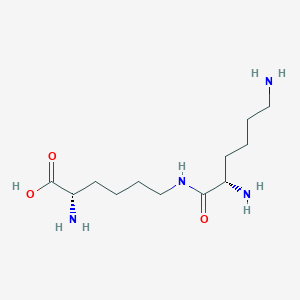
3-Thiazolidinepropanamide, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinepropanamide, 2-propyl- is a heterocyclic compound containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties. Thiazolidine derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 3-Thiazolidinepropanamide, 2-propyl- typically involves the condensation of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a straightforward and efficient process . Industrial production methods may involve multicomponent reactions, click reactions, and green chemistry approaches to improve yield, selectivity, and purity .
Chemical Reactions Analysis
3-Thiazolidinepropanamide, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Thiazolidinepropanamide, 2-propyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Thiazolidinepropanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, thiazolidinediones, a class of compounds related to thiazolidine derivatives, exert their effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to changes in gene expression that improve insulin sensitivity and reduce inflammation . The exact molecular targets and pathways for 3-Thiazolidinepropanamide, 2-propyl- may vary depending on its specific application and context.
Comparison with Similar Compounds
3-Thiazolidinepropanamide, 2-propyl- can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their antidiabetic properties, these compounds activate PPARγ and improve insulin sensitivity.
Imidazolidine-2,4-dione: Another heterocyclic compound with similar biological activities, including anticonvulsant and antibacterial properties.
Oxazolidines: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit diverse pharmacological activities. The uniqueness of 3-Thiazolidinepropanamide, 2-propyl- lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
124882-61-7 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-(2-propyl-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C9H18N2OS/c1-2-3-9-11(6-7-13-9)5-4-8(10)12/h9H,2-7H2,1H3,(H2,10,12) |
InChI Key |
GSPYFGAIWDRMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(CCS1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



